
N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a fluoro-nitrophenyl group and a furan-2-ylmethyl group linked by an oxalamide moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond between the nitrophenyl derivative and oxalic acid.
Furan-2-ylmethylation: The attachment of a furan-2-ylmethyl group to the oxalamide intermediate.
The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The oxalamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Reduction: 4-fluoro-3-aminophenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The furan-2-ylmethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in disrupting cellular processes in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N-(furan-2-ylmethyl)oxalamide
- N-(4-chlorophenyl)-N-(furan-2-ylmethyl)oxalamide
- N-(4-methylphenyl)-N-(furan-2-ylmethyl)oxalamide
Uniqueness
N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of both a fluoro and nitro group on the phenyl ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O5/c14-10-4-3-8(6-11(10)17(20)21)16-13(19)12(18)15-7-9-2-1-5-22-9/h1-6H,7H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNARSPDQHGJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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